Dracoflavan B1
Overview
Description
Dracoflavan B1 is a naturally occurring flavonoid found in the Dracontomelon dao, a tree native to Southeast Asia. It has been studied for its potential medicinal and therapeutic benefits and is currently being researched for its potential applications in laboratory experiments.
Scientific Research Applications
Flavonoid Isolation and Structural Elucidation
- Research on the fruit of Daemonorops draco led to the discovery of new flavonoids, including dracoflavan B1. Its structure was elucidated using spectroscopic data and X-ray crystal diffraction. This compound represents a significant discovery in flavonoid chemistry, adding to the diversity of known natural products (Wang et al., 2020).
Phytochemical Studies
- Dracaena draco L. ssp. draco, also known as the “dragon's blood tree”, underwent phytochemical investigation revealing the presence of flavonoids, including this compound. The study focused on understanding the plant's constituents for potential therapeutic applications (Stefano et al., 2014).
Anti-Amylase Properties
- Dracoflavan B, a component of Daemonorops draco, was identified as a selective noncompetitive inhibitor of α-amylase. The study highlighted its importance in understanding the role of specific flavonoid structures in enzyme inhibition, with dracoflavan B's phenolic group on the A-ring being key to its activity (Toh et al., 2015).
Bioactive Compound Analysis
- Research on Daemonorops draco provided insights into the structures and bioactivities of various compounds, including this compound. The study's focus on detailed compound analysis helps in understanding the therapeutic potential of these natural products (Zhao et al., 2023).
Antimicrobial and Anti-inflammatory Potential
- Daemonorops draco, containing this compound, demonstrated anti-inflammatory and antimicrobial activities. The study aimed to identify specific compounds responsible for these activities, contributing to the understanding of natural products in treating inflammatory diseases (Ticona et al., 2020).
Mechanism of Action
Target of Action
Dracoflavan B1, a new A-type deoxyproanthocyanidin, has been found to primarily target α-amylase . α-amylase is an enzyme that plays a crucial role in the breakdown of starch into sugars, which is a key process in our digestive system .
Mode of Action
This compound interacts with its target, α-amylase, by inhibiting its activity . This inhibition is achieved through a non-competitive mechanism, meaning that this compound binds to the enzyme at a site other than the active site, changing the enzyme’s shape and making it less effective .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the starch digestion pathway . By inhibiting α-amylase, this compound slows down the breakdown of starch into sugars, which can help control high blood glucose levels after meals .
Pharmacokinetics
Its ability to inhibit α-amylase suggests that it may have good bioavailability and can effectively reach its target in the body .
Result of Action
The molecular effect of this compound’s action is the inhibition of α-amylase, leading to a slower breakdown of starch into sugars . On a cellular level, this can result in lower blood glucose levels after meals, which is beneficial for managing conditions like diabetes .
Biochemical Analysis
Biochemical Properties
It is known that its formation involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety
Molecular Mechanism
The molecular mechanism of Dracoflavan B1 involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety
properties
IUPAC Name |
(1R,5S,13R,21R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29+,32+,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMNOJJSVJYOFS-IEPJYCOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@]3([C@@H]([C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941232 | |
Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-11,15-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194794-44-0 | |
Record name | Dracoflavan B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-11,15-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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